
3,5-Difluorpyridin-4-ol
Übersicht
Beschreibung
“3,5-Difluoropyridin-4-ol” is a chemical compound with the molecular formula C5H3F2NO . It is used in the chemical industry as an intermediate .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3,5-Difluoropyridin-4-ol”, often involves the use of nucleophilic substitution reactions . For instance, commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine can be treated with sodium methoxide to yield the desired product .
Molecular Structure Analysis
The molecular structure of “3,5-Difluoropyridin-4-ol” consists of a pyridine ring with two fluorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H .
Physical And Chemical Properties Analysis
“3,5-Difluoropyridin-4-ol” is a solid at room temperature . It has a molecular weight of 131.08 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluorierte Pyridine, einschließlich 3,5-Difluorpyridin-4-ol, sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von großem Interesse . Sie weisen eine reduzierte Basizität auf und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga . Die Synthese dieser Verbindungen stellt nach wie vor eine Herausforderung dar, und die Entwicklung neuer synthetischer Methoden ist ein aktives Forschungsgebiet .
Herstellung von 18F-substituierten Pyridinen
this compound könnte möglicherweise bei der Synthese von 18F-substituierten Pyridinen verwendet werden . Diese Verbindungen sind von besonderem Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen .
Medizinische Forschung
this compound könnte aufgrund seiner potenziellen biologischen Aktivität in der medizinischen Forschung eingesetzt werden. Die spezifischen biologischen Wirkungen dieser Verbindung sind noch nicht vollständig geklärt, und weitere Forschung ist erforderlich, um ihre potenziellen medizinischen Anwendungen zu untersuchen.
Umweltforschung
Diese Verbindung könnte auch in der Umweltforschung eingesetzt werden. Das Vorhandensein von Fluoratomen im Molekül könnte sich möglicherweise auf sein Umweltverhalten und seine Auswirkungen auswirken.
Industrielle Forschung
Im industriellen Bereich könnte this compound bei der Entwicklung neuer Materialien und Prozesse eingesetzt werden. Seine einzigartigen chemischen Eigenschaften könnten möglicherweise für verschiedene industrielle Anwendungen genutzt werden.
Landwirtschaftliche Forschung
Die Einführung von Fluoratomen in Leitstrukturen ist eine gängige Modifikation bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und ökologischen Eigenschaften . This compound könnte als fluorhaltige Verbindung möglicherweise in diesem Zusammenhang eingesetzt werden .
Wirkmechanismus
The mechanism of action of 3,5-Difluoropyridin-4-olpyridin-4-ol is not well understood. However, it is believed that the compound acts as an acid-base catalyst in certain chemical reactions. It is also believed that the compound may act as a Lewis acid, which is a type of catalyst that can facilitate electron transfer between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Difluoropyridin-4-olpyridin-4-ol are not well understood. However, the compound has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory effects. Additionally, 3,5-Difluoropyridin-4-olpyridin-4-ol has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,5-Difluoropyridin-4-olpyridin-4-ol in laboratory experiments is its ability to act as a catalyst in various chemical reactions. Additionally, the compound is relatively stable and is not easily degraded by light or heat. One limitation of using 3,5-Difluoropyridin-4-olpyridin-4-ol in laboratory experiments is that it can be toxic if ingested. Therefore, it is important to take proper safety precautions when handling the compound.
Zukünftige Richtungen
The potential future directions of 3,5-Difluoropyridin-4-olpyridin-4-ol are numerous. One potential direction is to further explore the compound’s antifungal and antibacterial properties. Additionally, further research could be conducted to explore the compound’s potential applications in the pharmaceutical and food industries. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of various polymers. Finally, further research could be conducted to explore the compound’s potential applications in the synthesis of various organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-difluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZASSCYKBJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612325 | |
| Record name | 3,5-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253435-48-2 | |
| Record name | 3,5-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



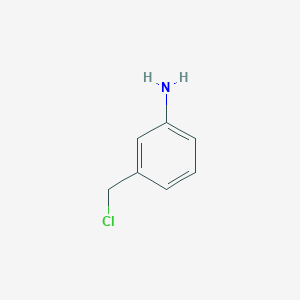

![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)
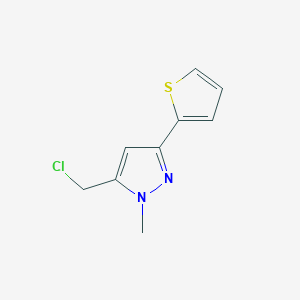
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)
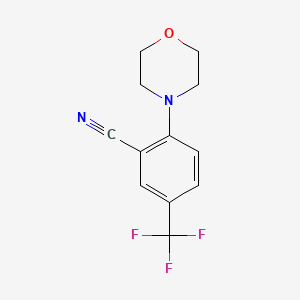
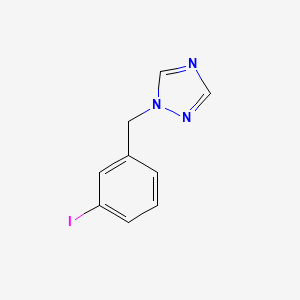
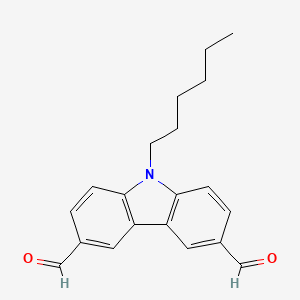
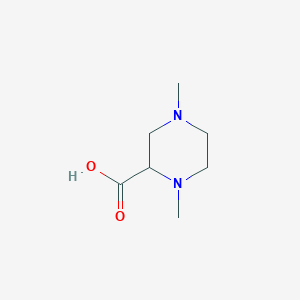

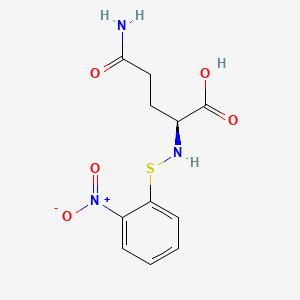

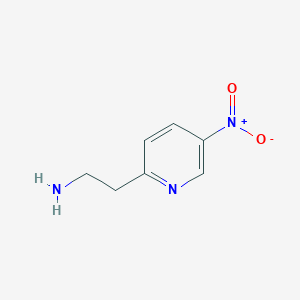
![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)